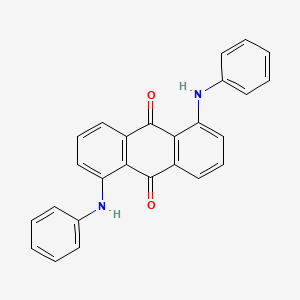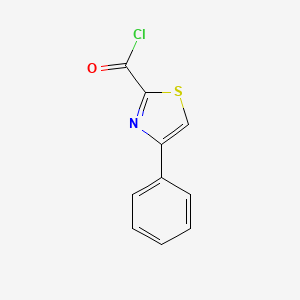
5'-O-DMTr-N6-Fmoc-dA-phosphoramidite
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5’-O-DMTr-N6-Fmoc-dA-phosphoramidite involves multiple steps:
Protection of the 5’-hydroxyl group: The 5’-hydroxyl group of 2’-deoxyadenosine is protected using 4,4’-dimethoxytrityl chloride (DMTr-Cl) in the presence of a base such as pyridine.
Protection of the N6-amino group: The N6-amino group is protected using 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as diisopropylethylamine (DIPEA).
Phosphitylation: The 3’-hydroxyl group is phosphitylated using 2-cyanoethyl N,N,N’,N’-tetraisopropylphosphorodiamidite in the presence of a catalyst such as tetrazole.
Industrial Production Methods
Industrial production of 5’-O-DMTr-N6-Fmoc-dA-phosphoramidite follows similar synthetic routes but is optimized for large-scale production. This involves the use of automated synthesizers and high-throughput purification techniques to ensure high yield and purity .
化学反应分析
Types of Reactions
5’-O-DMTr-N6-Fmoc-dA-phosphoramidite undergoes several types of chemical reactions:
Deprotection: Removal of the DMTr and Fmoc protecting groups using acidic and basic conditions, respectively.
Coupling: Formation of phosphodiester bonds with other nucleosides during oligonucleotide synthesis.
Oxidation: Conversion of phosphite triester intermediates to phosphate triesters using oxidizing agents such as iodine.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) for DMTr removal and piperidine for Fmoc removal.
Coupling: Tetrazole as a catalyst.
Oxidation: Iodine in the presence of water and pyridine.
Major Products Formed
The major products formed from these reactions are oligonucleotides with modified nucleosides, which are used for various research applications .
科学研究应用
5’-O-DMTr-N6-Fmoc-dA-phosphoramidite is extensively used in scientific research:
Chemistry: Synthesis of modified oligonucleotides for studying nucleic acid chemistry.
Biology: Investigation of nucleic acid-protein interactions and the role of modified nucleosides in biological processes.
Medicine: Development of therapeutic oligonucleotides for gene therapy and antisense technology.
Industry: Production of custom oligonucleotides for research and diagnostic purposes.
作用机制
The mechanism of action of 5’-O-DMTr-N6-Fmoc-dA-phosphoramidite involves its incorporation into oligonucleotides during solid-phase synthesis. The DMTr and Fmoc protecting groups ensure selective reactions at the desired positions. Once incorporated, the modified nucleosides can interact with proteins and enzymes, providing insights into their biological functions and potential therapeutic applications .
相似化合物的比较
Similar Compounds
5’-O-DMTr-N6-Bz-dA-phosphoramidite: Similar structure but with a benzoyl (Bz) protecting group instead of Fmoc.
5’-O-DMTr-N6-Ac-dA-phosphoramidite: Similar structure but with an acetyl (Ac) protecting group instead of Fmoc.
Uniqueness
5’-O-DMTr-N6-Fmoc-dA-phosphoramidite is unique due to its Fmoc protecting group, which provides distinct advantages in terms of stability and ease of removal compared to other protecting groups. This makes it particularly valuable for the synthesis of complex oligonucleotides and their subsequent applications in research .
属性
分子式 |
C55H58N7O8P |
|---|---|
分子量 |
976.1 g/mol |
IUPAC 名称 |
9H-fluoren-9-ylmethyl N-[9-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]purin-6-yl]carbamate |
InChI |
InChI=1S/C55H58N7O8P/c1-36(2)62(37(3)4)71(68-30-14-29-56)70-48-31-50(69-49(48)33-67-55(38-15-8-7-9-16-38,39-21-25-41(64-5)26-22-39)40-23-27-42(65-6)28-24-40)61-35-59-51-52(57-34-58-53(51)61)60-54(63)66-32-47-45-19-12-10-17-43(45)44-18-11-13-20-46(44)47/h7-13,15-28,34-37,47-50H,14,30-33H2,1-6H3,(H,57,58,60,63)/t48-,49+,50+,71?/m0/s1 |
InChI 键 |
FQTBOVSKGJSPKF-HYGNTALUSA-N |
手性 SMILES |
CC(C)N(C(C)C)P(OCCC#N)O[C@H]1C[C@@H](O[C@@H]1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=NC6=C(N=CN=C65)NC(=O)OCC7C8=CC=CC=C8C9=CC=CC=C79 |
规范 SMILES |
CC(C)N(C(C)C)P(OCCC#N)OC1CC(OC1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=NC6=C(N=CN=C65)NC(=O)OCC7C8=CC=CC=C8C9=CC=CC=C79 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![3-Nitro-[2,3'-bipyridine]-4-carbonitrile](/img/structure/B13130425.png)







![9,10-Anthracenedione, 1-[(4-methylphenyl)amino]-](/img/structure/B13130483.png)


